DBCO-Sulfo-Link-Biotin
Overview
Description
DBCO-Sulfo-Link-Biotin is a biotinylated reagent that is useful for introducing a biotin moiety to proteins and cell surfaces containing an azide moiety using copper-free Click Chemistry . This biotin compound is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .
Synthesis Analysis
The conjugation reaction between an antibody and an oligonucleotide was performed using copper-free click chemistry. The antibodies were functionalized by crosslinking DBCO molecules to the amine side chains of the antibody via N-hydroxysuccinimide (NHS) functionalization .Molecular Structure Analysis
The chemical formula of DBCO-Sulfo-Link-Biotin is C31H35N5O7S2. Its exact mass is 653.20 and its molecular weight is 653.770 .Chemical Reactions Analysis
DBCO-Sulfo-Link-Biotin contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . In a study, it was found that the binding efficiency of the azide/DBCO coupling was significantly higher for azide/BCN at the two reaction regimes .Physical And Chemical Properties Analysis
DBCO-Sulfo-Link-Biotin is an aqueous soluble biotin reagent. It is membrane-impermeable due to its negatively charged, water-soluble sulfonate group .Scientific Research Applications
DBCO-Sulfo-Link-Biotin is a versatile biotinylation reagent used in various scientific fields. It can be immobilized onto surfaces functionalized with azide groups, enabling the specific attachment of biotinylated molecules . Here are some of its applications:
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Microarray Fabrication
- DBCO-Sulfo-Link-Biotin can be used in the field of genomics for microarray fabrication .
- It allows for the specific attachment of biotinylated molecules onto surfaces functionalized with azide groups .
- The process involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
- This application allows for the high-throughput analysis of gene expression .
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Biosensor Development
- In the field of biosensor development , DBCO-Sulfo-Link-Biotin is used to attach biotinylated molecules to azide-functionalized surfaces .
- This enables the creation of biosensors that can detect specific biomolecules .
- The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
- The resulting biosensors can be used to detect specific biomolecules, providing valuable information for diagnostic purposes .
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Antibody-Drug Conjugates (ADCs) Synthesis
- DBCO-Sulfo-Link-Biotin is used in the field of pharmaceutical sciences for the synthesis of ADCs .
- It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
- ADCs are a new class of therapeutic agents that deliver cytotoxic drugs to cancer cells via specific antibodies .
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Copper-free Click Chemistry
- DBCO-Sulfo-Link-Biotin is used in copper-free click chemistry .
- It enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized compounds or biomolecules to result in a stable triazole linkage .
- This application has resulted in a change of paradigm, showing that artificial chemical reactions can occur on cell surfaces, in cell cytosol, or within the body .
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Molecular Imaging
- In the field of molecular imaging , DBCO-Sulfo-Link-Biotin is used to label cellular target proteins and study drug target engagement with drug surrogates in live cells .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
- This application enables efficient and effective molecular imaging for diagnosis and therapy .
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Therapeutic Monitoring
- DBCO-Sulfo-Link-Biotin is used in therapeutic monitoring .
- It can be used to develop molecular tools to understand tissue development, diagnosis of diseases, and therapeutic monitoring .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized biomolecules .
- This application allows for the monitoring of the effectiveness of therapeutic interventions .
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Protein Labeling
- In the field of proteomics , DBCO-Sulfo-Link-Biotin is used for protein labeling .
- It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
- This application allows for the study of protein function, interaction, and localization .
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Cell Surface Labeling
- DBCO-Sulfo-Link-Biotin is used in cell biology for cell surface labeling .
- It introduces a biotin moiety to cell surfaces containing azide moiety through copper-free Click Chemistry .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized cell surfaces .
- This application allows for the study of cell surface proteins and their functions .
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Drug Delivery
- In the field of pharmaceutical sciences , DBCO-Sulfo-Link-Biotin is used for drug delivery .
- It can be used to create antibody-drug conjugates (ADCs) for targeted drug delivery .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
- This application allows for the targeted delivery of drugs to specific cells or tissues .
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Diagnostic Assays
- DBCO-Sulfo-Link-Biotin is used in diagnostic assays .
- It can be used to attach biotinylated molecules to azide-functionalized surfaces .
- The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
- This application allows for the detection of specific biomolecules, providing valuable information for diagnostic purposes .
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Therapeutic Antibodies
- In the field of immunotherapy , DBCO-Sulfo-Link-Biotin is used for the creation of therapeutic antibodies .
- It can be used to create antibody-drug conjugates (ADCs) for targeted therapy .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
- This application allows for the targeted delivery of therapeutic agents to specific cells or tissues .
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Biomarker Discovery
- DBCO-Sulfo-Link-Biotin is used in biomarker discovery .
- It can be used to label and isolate specific proteins or other biomolecules .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized biomolecules .
- This application allows for the identification and study of potential biomarkers for various diseases .
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Cellular Target Protein Labeling
- In the field of cell biology , DBCO-Sulfo-Link-Biotin is used for cellular target protein labeling .
- It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
- This application allows for the study of protein function, interaction, and localization .
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Drug Target Engagement Study
- DBCO-Sulfo-Link-Biotin is used in pharmacology for studying drug target engagement with drug surrogates in live cells .
- It introduces a biotin moiety to proteins and cell surfaces containing azide moiety through copper-free Click Chemistry .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized proteins .
- This application allows for the study of drug-target interactions and the effectiveness of drug candidates .
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Biomolecule Immobilization
- In the field of biochemistry , DBCO-Sulfo-Link-Biotin is used for biomolecule immobilization .
- It can be immobilized onto surfaces functionalized with azide groups, enabling the specific attachment of biotinylated molecules .
- The method involves the immobilization of DBCO-Sulfo-Link-Biotin onto the azide-functionalized surface, followed by the attachment of biotinylated molecules .
- This application allows for the study of biomolecule interactions and functions .
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Antibody Conjugation
- DBCO-Sulfo-Link-Biotin is used in immunology for antibody conjugation .
- It can be used to create antibody-drug conjugates (ADCs) for targeted therapy .
- The method involves the reaction of DBCO-Sulfo-Link-Biotin with azide-functionalized antibodies to form ADCs .
- This application allows for the targeted delivery of therapeutic agents to specific cells or tissues .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEWKDCHVSWNBX-MXGHRJRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-Sulfo-Link-Biotin |
Citations
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